2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate
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Overview
Description
2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate is a chemical compound with the molecular formula C16H11NO3. It is known for its unique structure, which combines a naphthalene ring with a nicotinate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate typically involves the esterification of 2-oxo-1,2-dihydronaphthalene-1-carboxylic acid with nicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their acetylcholinesterase inhibitory activity.
Benzo[d]thiazole-2-thiol derivatives: Studied for their quorum sensing inhibitory properties
Uniqueness
2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate stands out due to its unique combination of a naphthalene ring and a nicotinate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2-oxo-1H-naphthalen-1-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C16H11NO3/c18-14-8-7-11-4-1-2-6-13(11)15(14)20-16(19)12-5-3-9-17-10-12/h1-10,15H |
InChI Key |
ZSMGGQWYSAQWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=O)C=CC2=C1)OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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